N-(pyridin-3-yl)-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}furan-2-carboxamide
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Overview
Description
N-(pyridin-3-yl)-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various catalysts .
Industrial Production Methods
the synthesis likely involves scalable reactions that can be performed under mild and metal-free conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-yl)-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: TBHP is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like iodine (I2) and catalysts are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-(pyridin-3-yl)-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl)-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in their functional groups.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar core structure but include a bromine atom and an imidazo ring.
Uniqueness
N-(pyridin-3-yl)-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}furan-2-carboxamide is unique due to its combination of a trifluoromethyl group and a furan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-pyridin-3-yl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O4S/c18-17(19,20)11-3-1-4-12(9-11)23-28(25,26)15-7-6-14(27-15)16(24)22-13-5-2-8-21-10-13/h1-10,23H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAJAJBEXQEDNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(O2)C(=O)NC3=CN=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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